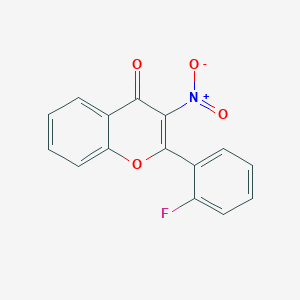
1-Methyl-4-(1,3-thiazol-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1,3-thiazol-2-yl)piperazine, also known as MTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Staining
Hoechst 33258, a derivative of N-methyl piperazine, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Additionally, Hoechst analogues have found applications as radioprotectors and topoisomerase inhibitors, making them valuable tools in both basic research and therapeutic development (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
Piperazine and its derivatives have been highlighted for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of compounds over the past five decades reveals that piperazine serves as a crucial building block in the design of anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications
Piperazine derivatives have been extensively explored for their therapeutic uses, encompassing a wide range of pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The versatility of the piperazine scaffold in drug design is underlined, with slight modifications in substitution patterns leading to significant differences in medicinal potential (Rathi et al., 2016).
Metabolic Pathways and Toxicity
The metabolism of arylpiperazine derivatives, which includes several clinically used drugs for the treatment of depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism. This review discusses the formation of 1-aryl-piperazine metabolites, their distribution in tissues, including the brain, and their subsequent biotransformation. The variability among individuals in metabolite-to-parent drug ratios, influenced by CYP3A4 and CYP2D6 enzymes, is highlighted, contributing to the pharmacological actions of these derivatives (Caccia, 2007).
Novel Opioid-like Compounds
MT-45, a novel psychoactive substance with opioid-like effects, is an example of the diverse applications of piperazine derivatives. This study provides an overview of the availability, use, desired and unwanted effects of MT-45, highlighting its potential for dependency similar to other opioids. The research emphasizes the need for further therapeutic investigations into piperazine-based motifs (Siddiqi et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may influence pathways related to inflammation and pain signaling.
Result of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDKPFPBGJRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435976 |
Source


|
| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187533-52-4 |
Source


|
| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
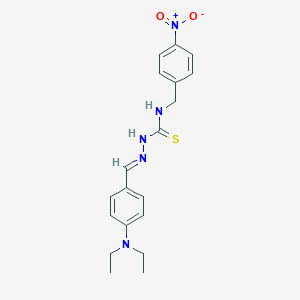
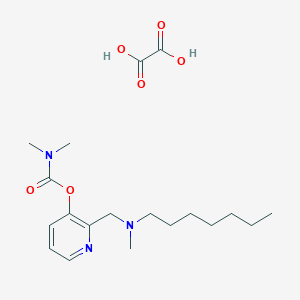
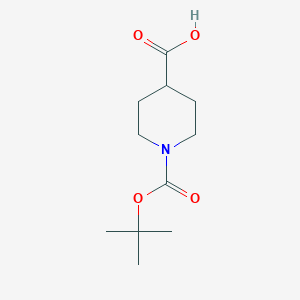
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
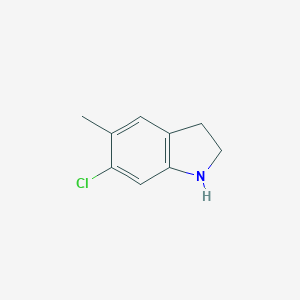
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
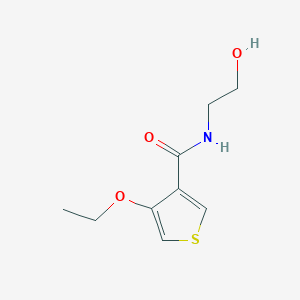
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)


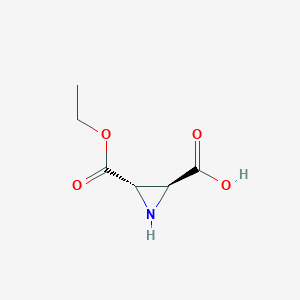
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
